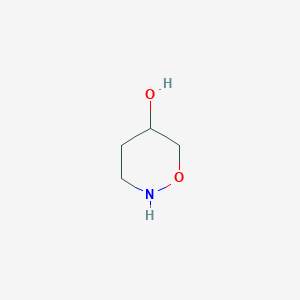

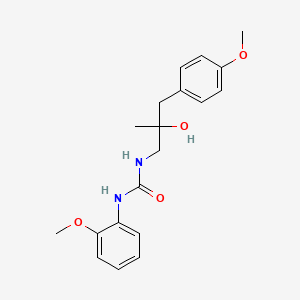

![molecular formula C22H20N6O3 B2497323 3-(4-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921857-18-3](/img/structure/B2497323.png)

3-(4-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of purine derivatives, a crucial category of heterocyclic aromatic organic compounds. Purine derivatives are known for their role in DNA and RNA as the building blocks adenine and guanine. They also find extensive use in medicine and pharmacology due to their biological significance and activity.

Synthesis Analysis

The synthesis of complex purine derivatives often involves multi-step organic reactions, including heterocycle formation, alkylation, and substitution reactions. For example, the synthesis of related triazolopurines can involve steps starting from simple purine bases, incorporating various substituents through reactions like the Suzuki coupling or the Sonogashira reaction for introducing phenyl or methoxy groups (Düğdü et al., 2013).

Molecular Structure Analysis

The molecular structure of purine derivatives, including the target compound, can be characterized using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods provide insights into the compound's conformation, electronic structure, and bonding patterns. For instance, crystal structure determination can reveal the presence of specific conformations and hydrogen bonding patterns in the crystal lattice (Wang et al., 2011).

Scientific Research Applications

Synthesis and Chemical Properties

- Research on similar compounds, such as triazolopurines and triazolodiones, often focuses on the synthesis of new derivatives that may have potential biological activities. For instance, a study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives highlighted the potential for creating compounds with significant biological effects (Bektaş et al., 2007).

Potential Biological Activities

- The compound's structural similarity to known biological active molecules suggests potential for pharmacological investigation. For example, a study on the synthesis, anticancer, anti-HIV-1, and antimicrobial activity of some tricyclic triazino and triazolo[4,3-e]purine derivatives identified new candidates with antineoplastic and anti-HIV activities, indicating the potential for similar structures to exhibit significant biological effects (Ashour et al., 2012).

Anticancer and Antioxidant Activities

- Novel derivatives of similar compounds have been studied for their antioxidant and anticancer activities, showing promising results against certain cancer cell lines. This suggests that derivatives of the compound might also possess valuable pharmacological properties (Tumosienė et al., 2020).

Application in Material Science

- In material science, the synthesis and application of heterocyclic compounds like triazolines and triazolodiones are explored for creating new materials with specific properties. For example, the use of ionic liquids and microwave irradiation for polycondensation of related compounds has been investigated, indicating the compound's potential utility in the development of new polymers (Mallakpour & Rafiee, 2007).

Selective Ligand Binding

- Compounds with triazolopurine structures have been examined for their affinity towards human adenosine receptors, showing potential as selective ligands for receptor subtypes, which could have implications in drug development for various neurological and cardiovascular diseases (Okamura et al., 2002).

Mechanism of Action

Target of Action

It’s worth noting that triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the biological system.

Biochemical Pathways

Triazole compounds are known for their versatile biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Triazole compounds are known for their versatile biological activities, suggesting that they may have various effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

These interactions can be highly specific, depending on the structure of the triazole compound and the biomolecules it interacts with .

Cellular Effects

Other triazole compounds have been shown to have significant effects on cell function . For example, some triazole compounds can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other triazole compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

8-(4-methoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3/c1-26-20-17(19(29)23-22(26)30)27(13-12-14-6-4-3-5-7-14)21-25-24-18(28(20)21)15-8-10-16(31-2)11-9-15/h3-11H,12-13H2,1-2H3,(H,23,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBUGJBJJHSZET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

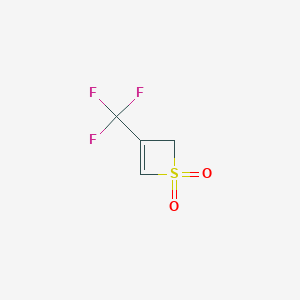

![2-Bromo-4,6-difluorobenzo[d]thiazole](/img/structure/B2497241.png)

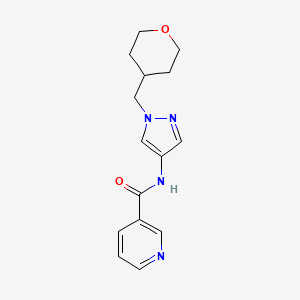

![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2497245.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide](/img/structure/B2497246.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2497247.png)

![2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2497255.png)

![6-[5-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2497256.png)

![(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride](/img/structure/B2497258.png)